molecular formula C15H15Cl2N5O2S B4577191 N~4~-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE

N~4~-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE

Cat. No.: B4577191
M. Wt: 400.3 g/mol
InChI Key: ARCGAMBBCCFBPR-UHFFFAOYSA-N
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Description

N~4~-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a dichlorobenzyl group attached to a pyrazole ring, which is further substituted with a sulfonamide group. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Scientific Research Applications

N~4~-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE has several scientific research applications:

Preparation Methods

The synthesis of N4-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves several steps. The starting material, 3,4-dichlorobenzyl bromide, is reacted with 1H-pyrazole-4-carboxylic acid under basic conditions to form the intermediate compound. This intermediate is then subjected to sulfonation using sulfonyl chloride in the presence of a base to yield the final product. The reaction conditions typically involve the use of solvents such as dichloromethane or toluene, and the reactions are carried out at temperatures ranging from room temperature to reflux conditions .

Chemical Reactions Analysis

N~4~-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N4-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity. The exact molecular pathways involved in these effects are still under investigation .

Comparison with Similar Compounds

N~4~-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE can be compared with other similar compounds, such as:

The uniqueness of N4-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE lies in its combined structural features, which contribute to its diverse applications and potential therapeutic effects.

Properties

IUPAC Name

N-[1-[(3,4-dichlorophenyl)methyl]pyrazol-4-yl]-1,5-dimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2N5O2S/c1-10-15(7-18-21(10)2)25(23,24)20-12-6-19-22(9-12)8-11-3-4-13(16)14(17)5-11/h3-7,9,20H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARCGAMBBCCFBPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)S(=O)(=O)NC2=CN(N=C2)CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~4~-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N~4~-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 3
Reactant of Route 3
N~4~-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 4
N~4~-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 5
N~4~-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 6
N~4~-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE

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